molecular formula C17H18N4O B2475723 3-Phenyl-1-(4-pyrimidin-2-ylpiperazinyl)prop-2-EN-1-one

3-Phenyl-1-(4-pyrimidin-2-ylpiperazinyl)prop-2-EN-1-one

Cat. No.: B2475723
M. Wt: 294.35 g/mol
InChI Key: XCGMDDSRZZXNOE-BQYQJAHWSA-N
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Description

WAY-221060: (CAS No. 1351406-38-6) is a compound known for promoting myelination, particularly in the context of treating human neurodegenerative diseases . Myelination refers to the process by which nerve fibers (axons) are coated with a protective myelin sheath, enhancing their conductivity and overall function.

Chemical Reactions Analysis

The types of reactions that WAY-221060 undergoes are not explicitly outlined in the available information. we can infer that it interacts with biological targets related to myelination. Common reagents and conditions used in such reactions remain undisclosed.

Scientific Research Applications

    Neurobiology: Its myelination-promoting properties make it relevant for neurological research.

    Medicine: Investigating its effects on neurodegenerative diseases could lead to therapeutic breakthroughs.

    Pharmacology: Researchers explore its impact on cellular pathways and potential drug development.

Mechanism of Action

The precise mechanism by which WAY-221060 exerts its effects remains elusive. it likely involves interactions with specific molecular targets or signaling pathways related to myelin formation and maintenance.

Comparison with Similar Compounds

Unfortunately, the provided sources do not list similar compounds for direct comparison. Further research would be necessary to identify related molecules and highlight WAY-221060’s uniqueness.

Properties

IUPAC Name

(E)-3-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-16(8-7-15-5-2-1-3-6-15)20-11-13-21(14-12-20)17-18-9-4-10-19-17/h1-10H,11-14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMDDSRZZXNOE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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